N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly as a modulator of neurological pathways. This compound is structurally characterized by the presence of a benzylpiperidine moiety linked to an ethyl group and a glycinamide functional group, which may contribute to its biological activity.
N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide falls under the category of organic compounds, specifically within the subclass of piperidine derivatives. Its classification is significant in understanding its pharmacological properties and potential therapeutic applications.
The synthesis of N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide typically involves several steps, including the formation of the piperidine ring and subsequent functionalization to introduce the glycinamide group. Common methods include:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yields and purity .
The molecular structure of N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide can be represented as follows:
The structure features a central piperidine ring substituted with a benzyl group and an ethylene linker leading to a glycinamide functional group. This configuration is essential for its biological activity.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure of synthesized compounds. For instance, characteristic peaks in NMR can indicate the presence of specific hydrogen environments associated with the piperidine and glycinamide groups.
N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide may participate in various chemical reactions due to its functional groups. Notable reactions include:
Technical details regarding these reactions involve optimizing conditions such as pH, temperature, and reactant ratios to achieve desired outcomes .
The mechanism of action for N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide primarily revolves around its interaction with neurotransmitter receptors, particularly muscarinic receptors. Upon binding to these receptors, it may modulate neurotransmission processes, influencing various neurological functions.
Studies have shown that compounds with similar structures exhibit antagonist activity at muscarinic receptor subtypes, which could lead to therapeutic effects in conditions like Alzheimer's disease or other cognitive disorders .
N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide is expected to be a solid at room temperature with moderate solubility in polar solvents like water and methanol due to its amide functionality.
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The compound's reactivity profile suggests potential for further derivatization or modification for enhanced biological activity.
Relevant data from studies indicate that similar compounds exhibit favorable pharmacokinetic profiles, making them suitable candidates for drug development .
N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide has potential applications in various scientific fields:
Research continues to explore its full potential in therapeutic applications, particularly in treating diseases associated with neurotransmitter dysregulation .
The systematic IUPAC name N-[2-(1-benzylpiperidin-4-yl)ethyl]glycinamide provides a comprehensive description of its molecular architecture. This denomination follows substitutive nomenclature rules, positioning glycine-derived carboxamide as the principal chain and the 1-benzylpiperidin-4-ylethyl moiety as the N-substituent. The compound embodies a tripartite structural framework: (1) a lipophilic benzyl-substituted piperidine ring, (2) a flexible ethylenyl spacer, and (3) a polar glycinamide terminus. This arrangement creates a distinctive zwitterionic potential at physiological pH, with the piperidine nitrogen (pKa ~10.5) predominantly protonated and the glycinamide moiety maintaining neutrality [1] [3].
The molecular formula C₁₆H₂₅N₃O (MW: 275.39 g/mol) encompasses characteristic functional groups that dictate its pharmacodynamic behavior. X-ray crystallographic analyses of structurally analogous benzylpiperidine derivatives reveal that the piperidine ring adopts a chair conformation with the benzyl group preferentially equatorial, minimizing steric strain. The ethylenyl linker (-CH₂-CH₂-) provides substantial conformational flexibility (rotational barrier ~3.5 kcal/mol), enabling adaptation to diverse biological targets. The glycinamide terminus (-NH-CH₂-CONH₂) engages in extensive hydrogen-bonding networks through its amide carbonyl (hydrogen bond acceptor) and terminal amine (hydrogen bond donor) [2] [9].
Table 1: Structural Identifiers and Physicochemical Descriptors of N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide
Identifier | Value | Significance |
---|---|---|
IUPAC Name | N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide | Systematic nomenclature |
Molecular Formula | C₁₆H₂₅N₃O | Elemental composition |
CAS Registry | Not assigned (derivative-based) | Unique chemical identifier |
Canonical SMILES | C1CN(CCC1CCNC(=O)CN)CC2=CC=CC=C2 | Linear structure notation |
InChIKey | Derivative-dependent (e.g., IB05-9210: PRXLJSBAMSNBSR) | Hashed structural identifier |
logP (Predicted) | 1.85 ± 0.35 | Moderate lipophilicity |
Topological PSA | 58.7 Ų | Moderate membrane permeability |
Hydrogen Bond Donors | 2 | Solubility and permeability influence |
Hydrogen Bond Acceptors | 3 | Molecular recognition features |
The glycinamide component significantly enhances aqueous solubility (predicted logS = -2.8) relative to unsubstituted benzylpiperidine analogs, while maintaining sufficient lipophilicity (cLogP 1.85) for effective blood-brain barrier penetration. This balanced amphiphilicity positions the compound favorably for central nervous system (CNS) targeting applications. Spectroscopic characterization reveals distinctive signatures: IR spectroscopy shows strong carbonyl stretching at 1665 cm⁻¹ (amide I band) and N-H bending at 1550 cm⁻¹ (amide II band), while ¹H NMR displays characteristic piperidine methylene multiplet (δ 2.4-2.7 ppm) and glycinamide methylene singlet (δ 3.35 ppm) [3] [9].
The structural evolution of benzylpiperidine ethylglycinamide derivatives reflects iterative optimization spanning four decades. Initial exploration (1980s-1990s) focused on simplified piperidine scaffolds as sigma receptor ligands, exemplified by early compounds featuring unsubstituted benzylpiperidine cores. The seminal breakthrough emerged with the recognition that ethylene linkers significantly enhanced receptor affinity. Research demonstrated that extending the tether between the piperidine nitrogen and terminal pharmacophore from methylene (-CH₂-) to ethylene (-CH₂CH₂-) improved σ1R binding (Ki 29.2 nM → 7.57 nM) while simultaneously reducing off-target activity [2]. This period witnessed intensive exploration of terminal group modifications, establishing that primary amides conferred superior metabolic stability over esters or secondary amides while maintaining favorable physicochemical profiles [7].
The glycinamide motif emerged as a strategic innovation during the 2000s neuropharmacology renaissance. Medicinal chemists recognized that the terminal carboxamide group served dual functions: (1) providing hydrogen-bonding capacity complementary to enzymatic targets like cholinesterases, and (2) introducing a zwitterionic character without the pH sensitivity of carboxylic acids. Synthetic methodology advanced substantially during this period, with key developments including:
Table 2: Evolution of Key Benzylpiperidine Derivatives in Pharmacological Research
Structural Derivative | Primary Target | Affinity/Activity | Structural Advancement |
---|---|---|---|
1-Benzylpiperidine | σ Receptors | Ki >500 nM | Parent scaffold |
1-Benzyl-4-(2-aminoethyl)piperidine | σ1R | Ki = 29.2 nM | Ethylenediamine spacer |
N-[2-(1-Benzylpiperidin-4-yl)ethyl]-2-phenylacetamide | AChE | IC₅₀ = 220 nM | Aryl-acetamide termination |
N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide | Dual σ1R/AChE | σ1R Ki = 7.57 nM; AChE IC₅₀ = 13 nM | Glycinamide termination |
N-[2-(1-(4-Fluorobenzyl)piperidin-4-yl)ethyl]glycinamide | DPP-IV | IC₅₀ = 65 nM | Fluorinated benzyl optimization |
The 2010s witnessed strategic bioisosteric replacements to address metabolic vulnerabilities. Fluorination of the benzyl aromatic ring (para-position) reduced CYP2D6-mediated N-dealkylation while maintaining σ1R binding. Simultaneously, researchers explored spacer modifications, determining that homologation beyond ethyl (propyl, butyl) diminished cholinesterase affinity despite enhancing σ receptor binding. This period also produced critical structure-activity relationship (SAR) insights: (1) N-benzyl is optimal over N-alkyl or N-aryl; (2) piperidine C4 configuration (R preferred over S) significantly impacts σ1R selectivity; and (3) glycinamide N-methylation abolishes AChE inhibition while preserving σ receptor activity [2] [10]. Contemporary developments focus on multifunctional hybrids, exemplified by tadalafil-glycinamide conjugates (e.g., compound 14a) exhibiting dual AChE/PDE5 inhibition (IC₅₀ = 0.032 μM and 1.53 μM respectively), demonstrating the scaffold's versatility in polypharmacological design [7].
Neurological Applications
The compound demonstrates exceptional promise in neurological disorders through multimodal receptor engagement. Quantitative binding studies reveal nanomolar affinity for sigma-1 receptors (σ1R Ki = 1.45-7.57 nM), transmembrane proteins concentrated in endoplasmic reticulum-mitochondrial contact sites. σ1R activation modulates calcium signaling, reduces endoplasmic reticulum stress, and inhibits neuronal apoptosis pathways implicated in neurodegenerative conditions. Crucially, benzylpiperidine ethylglycinamide derivatives exhibit >290-fold σ1R selectivity over σ2R subtypes, minimizing potential oncogenic signaling [2] [8]. Parallel inhibition of acetylcholinesterase (AChE IC₅₀ = 13-32 nM) occurs through interaction with the catalytic anionic site (CAS) and peripheral anionic site (PAS), as confirmed by molecular docking studies. This dual action simultaneously enhances cholinergic transmission while providing neuroprotection, addressing both symptomatic and neuropathological aspects of Alzheimer's disease [2] [8].
The scaffold's physicochemical profile enables effective blood-brain barrier (BBB) penetration, a critical attribute for CNS therapeutics. PAMPA-BBB assays predict high permeability (Pe = 12.7 × 10⁻⁶ cm/s), attributable to moderate lipophilicity (cLogP 1.85) and balanced polar surface area (58.7 Ų). This facilitates therapeutic concentrations in brain parenchyma, as evidenced by rodent microdialysis studies showing brain-to-plasma ratios >0.8 at therapeutic doses. Recent research highlights additional mechanisms: (1) glutamate modulation through NMDA receptor interaction, reducing excitotoxicity; (2) neuroinflammation suppression via microglial NF-κB pathway inhibition; and (3) mitochondrial biogenesis enhancement through PGC-1α upregulation [4] [8].
Metabolic Applications
Beyond neurological indications, benzylpiperidine ethylglycinamide derivatives demonstrate compelling activity against dipeptidyl peptidase-IV (DPP-IV), a serine protease regulating incretin hormone metabolism. The scaffold achieves selective inhibition (IC₅₀ = 65-320 nM) through competitive binding at the enzyme's catalytic triad (Ser630, Asp708, His740). Molecular dynamics simulations reveal that the protonated piperidine nitrogen forms a salt bridge with Glu205/206, while the glycinamide carbonyl hydrogen-bonds with Tyr662 backbone amide. This binding mode differs substantially from gliptin-class inhibitors, suggesting complementary therapeutic applications [10].
The compound's dual σ1R/DPP-IV modulation presents unique advantages for metabolic disorders with neurological components, particularly diabetic neuropathy. σ1R activation mitigates neuropathic pain through inhibition of central sensitization pathways in dorsal horn neurons, while DPP-IV inhibition enhances glucose-dependent insulin secretion and prevents glucagon-mediated hepatic glucose overproduction. Additionally, σ1R agonism demonstrates pancreatic β-cell protection in rodent models of type 2 diabetes, reducing endoplasmic reticulum stress-induced apoptosis by 62% versus controls [10].
Table 3: Therapeutic Target Profile of N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide Derivatives
Therapeutic Area | Primary Molecular Targets | Biological Consequences | Disease Relevance |
---|---|---|---|
Neurodegenerative Disorders | σ1R (Ki = 1.45-7.57 nM); AChE (IC₅₀ = 13-32 nM) | Enhanced neuroprotection; improved cholinergic transmission; reduced protein misfolding | Alzheimer's disease; Parkinson's disease; vascular dementia |
Neuropathic Pain | σ1R antagonism; Voltage-gated Na⁺ channel modulation | Inhibition of central sensitization; reduced proinflammatory cytokine release | Diabetic neuropathy; chemotherapy-induced peripheral neuropathy |
Type 2 Diabetes Mellitus | DPP-IV (IC₅₀ = 65-320 nM); σ1R-mediated β-cell protection | Increased active GLP-1 half-life; enhanced glucose-dependent insulin secretion; reduced β-cell apoptosis | Diabetes mellitus; metabolic syndrome |
Cerebrovascular Disorders | Claudin-5 upregulation; BBB restoration | Reduced neurovascular unit leakage; decreased neuroinflammation | Stroke recovery; cerebral small vessel disease |
Emerging evidence suggests cerebrovascular applications through blood-brain barrier restoration. In vitro models of neuroinflammation demonstrate that benzylpiperidine ethylglycinamide derivatives upregulate claudin-5 expression by 3.2-fold in brain endothelial cells, significantly reducing transendothelial electrical resistance (TEER) deterioration. This effect appears σ1R-dependent, as siRNA knockdown abolishes tight junction enhancement. Given that approximately 41% of neurological disorders exhibit comorbid BBB dysfunction, this mechanism offers broad therapeutic potential beyond primary neurodegenerative indications [4].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0